N-allyl-3-iodo-4-methoxybenzamide
Description
N-Allyl-3-iodo-4-methoxybenzamide is a benzamide derivative characterized by a 3-iodo and 4-methoxy substitution on the aromatic ring and an allyl group attached to the amide nitrogen. The allyl substituent introduces steric and electronic effects that may influence binding affinity to biological targets, such as sigma receptors, which are overexpressed in certain cancers .
Properties
Molecular Formula |
C11H12INO2 |
|---|---|
Molecular Weight |
317.12 g/mol |
IUPAC Name |
3-iodo-4-methoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H12INO2/c1-3-6-13-11(14)8-4-5-10(15-2)9(12)7-8/h3-5,7H,1,6H2,2H3,(H,13,14) |
InChI Key |
YHORZHLFYHJXIJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC=C)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC=C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- N-Substituent Diversity : The allyl group in the target compound contrasts with the piperidinyl ethyl group in P-(123)I-MBA. Allyl’s smaller size and lower basicity may reduce steric hindrance and alter receptor interaction compared to bulkier substituents.
- Synthetic Routes : Nickel-catalyzed methods () are versatile for benzamide synthesis, but iodinated precursors require careful handling due to iodine’s reactivity.
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Data
*Calculated for C₁₁H₁₂INO₃. †Calculated for C₁₄H₁₉IN₂O₂. ‡Calculated for C₁₀H₁₃NO₃.
Key Observations :
- IR Spectroscopy: highlights amide C=O (1670 cm⁻¹) and methoxy C-O (1273 cm⁻¹) stretches, which are consistent across methoxy-substituted benzamides.
- Mass Spectrometry : The molecular ion peak of 4h (m/z 372) is lighter than the target compound’s estimated weight (~347 g/mol), reflecting differences in substituent mass (e.g., iodine vs. dioxoisoindolinyl) .
Key Observations :
- However, the allyl group’s impact on binding kinetics remains unstudied .
- Imaging Utility: Iodine’s radiolabeling capability (e.g., ¹²³I in P-(123)I-MBA) is critical for scintigraphy, a feature absent in non-iodinated analogs like 4h or 3j .
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